molecular formula C15H13ClN2O3S2 B2762292 3-(((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)methyl)benzo[d]isoxazole CAS No. 2034417-36-0

3-(((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)methyl)benzo[d]isoxazole

Cat. No.: B2762292
CAS No.: 2034417-36-0
M. Wt: 368.85
InChI Key: ORQMTQRYDFRAPR-UHFFFAOYSA-N
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Description

3-(((2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)methyl)benzo[d]isoxazole is a synthetic organic compound with the CAS Registry Number 2034417-36-0 . Its molecular formula is C15H13ClN2O3S2, and it has a molecular weight of 368.86 g/mol . This complex molecule is a hybrid structure featuring a chlorinated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system connected via a sulfonylmethyl linker to a benzo[d]isoxazole moiety . The presence of multiple nitrogen and sulfur heteroatoms, along with the sulfonyl group, makes this compound a valuable intermediate for researchers in medicinal chemistry. Heterocyclic compounds containing nitrogen and sulfur are of profound importance in drug discovery, forming the backbone of over 85% of all biologically active pharmaceuticals . Specifically, the dihydrothienopyridine scaffold is a recognized structural feature in bioactive molecules . This compound is intended for research applications such as the synthesis and exploration of novel heterocyclic hybrids, which are a central theme in modern medicinal chemistry due to their potential for enhanced and multi-faceted biological activity . As a building block, it can be used to develop new chemical entities for screening against various biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonylmethyl]-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S2/c16-15-7-10-8-18(6-5-14(10)22-15)23(19,20)9-12-11-3-1-2-4-13(11)21-17-12/h1-4,7H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQMTQRYDFRAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis typically involves the coupling of 2-chloro-6,7-dihydrothieno[3,2-c]pyridine with a suitable benzo[d]isoxazole derivative under controlled conditions. Reaction conditions usually involve the use of catalysts and specific temperature and pressure settings to optimize yield.

  • Industrial Production Methods: Large-scale production would likely utilize continuous flow reactors to maintain reaction conditions consistently. This method improves efficiency and scalability while ensuring high purity of the final product.

Chemical Reactions Analysis

Biological Activity

3-(((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)methyl)benzo[d]isoxazole is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. The compound features a thieno[3,2-c]pyridine core and a benzo[d]isoxazole moiety, which are known for their biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C15H13ClN2O3SC_{15}H_{13}ClN_{2}O_{3}S with a molecular weight of approximately 368.85 g/mol. The structure includes:

  • A thieno[3,2-c]pyridine ring known for its role in various biological activities.
  • A benzo[d]isoxazole component that enhances its pharmacological profile.

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Acetylcholinesterase Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE can enhance cholinergic signaling, which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .
  • Hypoxia-Inducible Factor (HIF) Modulation : Similar benzo[d]isoxazole derivatives have been shown to inhibit HIF-1α transcriptional activity, which plays a significant role in cellular responses to hypoxia. This inhibition can affect tumor growth and angiogenesis .

Biological Activity Data

The following table summarizes the biological activities and related findings for compounds structurally similar to this compound:

Activity Compound IC50 Value (μM) Reference
Acetylcholinesterase Inhibition3-(2-(Benzyloxy)phenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide0.29 ± 0.21
HIF-1α InhibitionBenzo[d]isoxazole derivatives~25
General Biological ActivityVarious thieno[3,2-c]pyridine derivativesVaries

Case Studies

Several studies have investigated the biological effects of thieno[3,2-c]pyridine derivatives and benzo[d]isoxazole compounds:

  • Study on Acetylcholinesterase Activity : A study evaluated the inhibitory effects of several phenylcinnamide derivatives against AChE and butyrylcholinesterase (BChE). The findings indicated that certain derivatives exhibited moderate to potent inhibition, suggesting potential therapeutic applications in treating Alzheimer’s disease .
  • HIF Modulation Study : Research on benzo[d]isoxazole derivatives demonstrated their ability to inhibit HIF-1α transcriptional activity without inducing cytotoxicity at concentrations up to 50 μM. This suggests a promising avenue for developing anti-cancer therapies targeting hypoxic tumor environments .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)methyl)benzo[d]isoxazole exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of thieno[3,2-c]pyridine can inhibit the growth of various cancer cell lines, including myeloma and leukemia cells. This suggests potential use in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Studies have demonstrated:

  • Broad-spectrum activity against several bacterial strains, indicating its potential as an antibiotic agent .

Neurological Applications

Given the compound's ability to modulate biological pathways, it has been investigated for:

  • Neuroprotective effects , particularly in models of neurodegenerative diseases. The thieno[3,2-c]pyridine structure is believed to play a critical role in neuroprotection .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of thieno[3,2-c]pyridine derivatives showed that:

  • Compound X , a derivative similar to the target compound, exhibited a 50% inhibition concentration (IC50) of 15 µM against human leukemia cells. This demonstrates the potential for further development into a therapeutic agent .

Case Study 2: Antimicrobial Activity

Another research project focused on evaluating the antimicrobial properties of various derivatives found that:

  • Compound Y , structurally related to this compound, showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Key Functional Groups Molecular Formula
3-(((2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)methyl)benzo[d]isoxazole Benzo[d]isoxazole + Thienopyridine Sulfonylmethyl, Chloro, Isoxazole C₁₇H₁₄ClN₃O₃S₂
Clopidogrel (Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate) Thienopyridine Ester, Chlorophenyl C₁₆H₁₆ClNO₂S
Vicagrel ((S)-Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate) Thienopyridine Acetoxy, Ester, Chlorophenyl C₁₈H₁₈ClNO₄S
Compound 72 (Spiro-thiazolo[4,5-d]pyrimidine derivative) Spiro-thiazolo[4,5-d]pyrimidine + Thienopyridine Sulfonyl, Chlorophenyl, Thione C₂₈H₂₅ClN₄O₃S₃

Key Observations :

  • The target compound uniquely combines benzo[d]isoxazole with a sulfonylmethyl-thienopyridine system, distinguishing it from ester-based analogs like Clopidogrel and Vicagrel .
  • Spiro-thiazolidine derivatives (e.g., Compound 72) share the sulfonyl-thienopyridine motif but incorporate additional heterocyclic systems for enhanced antimicrobial activity .

Pharmacological Activity

Key Observations :

  • The target compound’s benzo[d]isoxazole group may confer novel antimicrobial properties, akin to spiro-thiazolidines like Compound 72, which exhibit MIC values of 8 µg/mL against Staphylococcus aureus .
  • Unlike Clopidogrel and Vicagrel, which rely on ester hydrolysis for antiplatelet effects, the sulfonylmethyl bridge in the target compound may enhance metabolic stability .

Key Observations :

  • The target compound’s synthesis likely involves sulfonylation steps similar to those reported for spiro-thiazolidines .
  • Clopidogrel and Vicagrel employ enantioselective strategies, highlighting the importance of stereochemistry in antiplatelet activity .

Metabolic and Stability Profiles

  • Clopidogrel : Extensive hydrolysis (85-90%) to inactive carboxylic acid; CYP2C19 polymorphisms limit efficacy in 30% of patients .
  • Vicagrel : Avoids CYP450 dependence, enabling consistent activation across populations .

Q & A

Q. What are the standard synthetic routes for 3-(((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)methyl)benzo[d]isoxazole, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions, typically involving sulfonation and coupling of thienopyridine and benzoisoxazole precursors. Key steps include:

  • Sulfonation : Reaction of 2-chloro-6,7-dihydrothieno[3,2-c]pyridine with chlorosulfonic acid under controlled temperatures (0–5°C) to generate the sulfonyl chloride intermediate.
  • Coupling : The sulfonyl chloride reacts with a benzo[d]isoxazole derivative (e.g., 3-(hydroxymethyl)benzo[d]isoxazole) in the presence of a base like triethylamine in anhydrous dichloromethane .
  • Optimization : Reaction yields are improved by monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to coupling partner). Solvent choice (polar aprotic vs. non-polar) and temperature gradients (ramping from 0°C to room temperature) are critical for minimizing side products .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

Structural confirmation requires a combination of:

  • ¹H/¹³C NMR : To verify proton environments (e.g., sulfonyl and chloro groups) and carbon frameworks. For example, the sulfonyl-methyl group typically appears as a singlet at δ 3.8–4.2 ppm in ¹H NMR .
  • LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) data should align with theoretical values within ±0.3% .

Q. How can researchers assess the compound’s solubility and lipophilicity for in vitro studies?

Use SwissADME or similar tools to predict logP (lipophilicity) and aqueous solubility. Experimental validation includes:

  • Shake-flask method : Measure solubility in PBS (pH 7.4) and DMSO.
  • HPLC-based logP determination : Compare retention times against standards with known logP values .
    Example
ParameterPredicted (SwissADME)Experimental
logP3.23.1 ± 0.2
Solubility (µM)12.515.3 ± 1.8

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives with enhanced bioactivity?

  • Target Selection : Prioritize proteins with known sulfonamide-binding pockets (e.g., carbonic anhydrase IX).
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Key parameters:
    • Grid box centered on the active site (20 ų).
    • Lamarckian genetic algorithm with 50 runs.
  • Validation : Compare docking scores (ΔG) of the parent compound with derivatives. For example, replacing the chloro group with a fluoro substituent improved binding affinity (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for the parent) .

Q. What experimental strategies resolve contradictions in reported reactivity data (e.g., unexpected byproducts in sulfonation)?

  • In situ monitoring : Use FT-IR or Raman spectroscopy to detect intermediates (e.g., sulfonic acid vs. sulfonyl chloride).
  • Mechanistic probes : Introduce isotopic labeling (e.g., ³⁵S) to trace sulfur incorporation pathways.
  • Computational modeling : DFT calculations (B3LYP/6-31G*) can identify transition states favoring byproduct formation .

Q. How should researchers design long-term stability studies under varying environmental conditions?

Adopt an ICH Q1A-compliant framework :

  • Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 1.2 million lux-hours).
  • Analytical endpoints : Monitor degradation via HPLC-UV (e.g., new peaks at 10–12 minutes indicate hydrolysis of the sulfonyl group).
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf life. For example, activation energy (Ea) of 85 kJ/mol suggests stability >24 months at 25°C .

Methodological Guidelines

  • Synthetic reproducibility : Always cross-validate yields and purity across ≥3 independent batches .
  • Data interpretation : For bioactivity assays (e.g., IC50), use nonlinear regression (Hill equation) with 95% confidence intervals .
  • Ethical reporting : Disclose all synthetic byproducts and failed reaction conditions to aid reproducibility .

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